molecular formula C11H11ClO4S B12433544 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester

Cat. No.: B12433544
M. Wt: 274.72 g/mol
InChI Key: KEUCZFOLYFRYTK-UHFFFAOYSA-N
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Description

3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester: is an organic compound with the molecular formula C11H11ClO4S It is a derivative of acrylic acid and contains a chlorosulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester typically involves the reaction of 3-chlorosulfonylbenzaldehyde with ethyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfonic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid.

    Reduction: Formation of 3-(3-Sulfonamide-phenyl)-acrylic acid ethyl ester.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of bioactive compounds for pharmaceutical research.

Medicine:

  • Explored for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and polymers.
  • Applied in the development of coatings and adhesives with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

  • 3-(4-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester
  • 3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid methyl ester
  • 3-(Toluene-4-sulfonylamino)-propionic acid methyl ester

Comparison:

  • 3-(3-Chlorosulfonyl-phenyl)-acrylic acid ethyl ester is unique due to the position of the chlorosulfonyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules.
  • Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-(3-chlorosulfonylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCZFOLYFRYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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